Cas no 5334-53-2 (4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine)
5334-53-2 structure
Product Name:4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine
Numero CAS:5334-53-2
MF:C7H8N4O
MW:164.164620399475
CID:1585685
PubChem ID:219763
Update Time:2025-04-21
4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine
- 4-methoxy-1-methyl-indole
- 4-Methoxy-1-methyl-1H-indole
- AC1LC6K6
- AGN-PC-0CS5QV
- 1-Methyl-4-methoxy-indol
- ZINC00409174
- 4-Methoxy-1-methyl-1H-pyrazolo<
- 3,4-d>
- pyrimidin
- 4-Methoxy-1-methyl-indol
- AC1Q4EO8
- CTK5E1692
- SureCN347727
- 4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin
- 259055_ALDRICH
- 1-Methyl-4-methoxy-1H-indole
- 4-methoxyl-N-methylindole
- 4-methoxy-1-methyl-1H-pyrazolo-<
- pyrimidine
- 4-methoxy-1-methyl-indole; 4-Methoxy-1-methyl-1H-indole; AC1LC6K6; AGN-PC-0CS5QV; 1-Methyl-4-methoxy-indol; ZINC00409174; 4-Methoxy-1-methyl-1H-pyrazolo< 3,4-d> pyrimidin; 4-Methoxy-1-methyl-indol; 4-methoxy-1-methyl-1H-indole; AC1Q4EO8; CTK5E1692; SureCN347727; 4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin; 259055_ALDRICH; 1-Methyl-4-methoxy-1H-indole; 4-methoxyl-N-methylindole; 4-methoxy-1-methyl-1H-pyrazolo-< 3,4-d> pyri
- NSC-1436
- SR-01000632554-1
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-methoxy-1-methyl-
- NSC1436
- DYW3GW5E38
- CCG-42561
- pyrazolo[3,4-d]pyrimidine, 4-methoxy-1-methyl-
- NoName_3139
- Maybridge3_001431
- HMS1435B01
- SCHEMBL21851658
- DTXSID50902606
- IDI1_012818
- 5334-53-2
-
- Inchi: 1S/C7H8N4O/c1-11-6-5(3-10-11)7(12-2)9-4-8-6/h3-4H,1-2H3
- Chiave InChI: XBCWBPFCXQJNMD-UHFFFAOYSA-N
- Sorrisi: O(C)C1=C2C=NN(C)C2=NC=N1
Proprietà calcolate
- Massa esatta: 164.06994
- Massa monoisotopica: 164.07
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 166
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.5
- Superficie polare topologica: 52.8Ų
Proprietà sperimentali
- Densità: 1.39
- Punto di ebollizione: 299.5°C at 760 mmHg
- Punto di infiammabilità: 134.9°C
- Indice di rifrazione: 1.666
- PSA: 52.83
- LogP: 0.37190
4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
5334-53-2 (4-methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso